D-ribitol 1-phosphate

Teichoic acid Wall teichoic acid (WTA) NMR structural elucidation

D-Ribitol 1-phosphate (CAS RN not assigned; ChEBI:88133) is a monophosphorylated alditol belonging to the monosaccharide phosphate class, with molecular formula C₅H₁₃O₈P and monoisotopic mass 232.03480 Da. It is the repeating monomeric unit of 1,5-linked poly(ribitol phosphate) teichoic acids—major anionic glycopolymers that constitute up to >10% of the dry weight of Gram-positive bacterial cell walls and are covalently anchored to peptidoglycan.

Molecular Formula C5H13O8P
Molecular Weight 232.13 g/mol
Cat. No. B1260010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-ribitol 1-phosphate
Molecular FormulaC5H13O8P
Molecular Weight232.13 g/mol
Structural Identifiers
SMILESC(C(C(C(COP(=O)(O)O)O)O)O)O
InChIInChI=1S/C5H13O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h3-9H,1-2H2,(H2,10,11,12)/t3-,4+,5-/m1/s1
InChIKeyVJDOAZKNBQCAGE-MROZADKFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Ribitol 1-Phosphate for Teichoic Acid Research & Vaccine Development: Baseline Characteristics and Procurement Rationale


D-Ribitol 1-phosphate (CAS RN not assigned; ChEBI:88133) is a monophosphorylated alditol belonging to the monosaccharide phosphate class, with molecular formula C₅H₁₃O₈P and monoisotopic mass 232.03480 Da [1]. It is the repeating monomeric unit of 1,5-linked poly(ribitol phosphate) teichoic acids—major anionic glycopolymers that constitute up to >10% of the dry weight of Gram-positive bacterial cell walls and are covalently anchored to peptidoglycan [2][3]. In bacteria such as Staphylococcus aureus, Bacillus subtilis W23, and Lactobacillus plantarum, D-ribitol 1-phosphate residues are assembled via phosphodiester linkages into linear chains typically containing 10–60 repeating units, where the C-1 phosphate of one ribitol is linked to the C-5 hydroxyl of the adjacent unit [2][3]. This compound exists primarily as the dianionic species D-ribitol 1-phosphate(2−) at physiological pH 7.3 [1].

WTA backbone monomer
Forms 1,5-linked poly(ribitol phosphate) chains for teichoic acid research
Defined oligomer synthesis
Enables homogeneous WTA fragments for vaccine SAR and conjugate design
Bacterial-specific pathway
Absent from mammalian glycosylation, supporting selective target validation studies

Why D-Ribitol 1-Phosphate Cannot Be Replaced by D-Ribitol 5-Phosphate, Glycerol 1-Phosphate, or CDP-Ribitol in Specialized Research and Industrial Workflows


D-Ribitol 1-phosphate occupies a unique regiospecific niche that prevents functional substitution by its closest analogs. The 1-phosphate regioisomer (D-ribitol 5-phosphate) differs in the position of the phosphate ester, which determines whether the molecule serves as a teichoic acid backbone monomer (1,5-linked polymer) versus a pentose phosphate pathway intermediate or mammalian glycosylation donor [1][2]. Glycerol 1-phosphate, the repeating unit of glycerol teichoic acids, produces polymers with distinct backbone stereochemistry (sn-glycerol-3-phosphate vs. 1,5-linked ribitol phosphate) and non-overlapping immunoreactivity [3]. CDP-ribitol, while the activated donor for poly(ribitol phosphate) polymerization, is not interchangeable with the free monomer for in vitro reconstitution assays, hapten synthesis, or defined oligomer construction [4]. Even D-ribose 1-phosphate, which shares the aldose phosphate motif, contains a hemiacetal ring structure absent in the acyclic alditol, fundamentally altering its conformational flexibility and enzymatic recognition [4]. The evidence below demonstrates that regiospecificity, backbone chemistry, and antibody recognition collectively make D-ribitol 1-phosphate indispensable for specific scientific and industrial applications.

1- vs 5-phosphate regioisomer
Phosphate position determines backbone linkage topology; 5-phosphate cannot form 1,5-linked teichoic acid polymers.
CDP-ribitol is an activated donor, not a free monomer
CDP-ribitol participates in polymerase reactions but cannot replace free D-ribitol 1-phosphate for hapten synthesis or in vitro reconstitution assays.
Glycerol-1-phosphate backbone mismatch
Glycerol teichoic acids produce distinct polymer stereochemistry and immunoreactivity; anti-WTA antibodies may not cross-react.

Quantitative Evidence Guide: Direct and Cross-Study Comparisons of D-Ribitol 1-Phosphate Against Regioisomeric, Backbone, and Phosphorylation-State Analogs


Evidence Item 1: 1,5-Linked Poly(Ribitol Phosphate) Backbone Regiospecificity vs. D-Ribitol 5-Phosphate

D-Ribitol 1-phosphate, not the 5-phosphate regioisomer, forms the 1,5-linked phosphodiester backbone of ribitol-type wall teichoic acids in Gram-positive bacteria. NMR analysis of the WTA from a Lactobacillus plantarum WCFS1 tarIJKL mutant established the backbone unequivocally as 1,5-linked poly(ribitol phosphate), with α-D-glucosyl substitution at the C-2 hydroxyl of ribitol occurring at a frequency of 28% [1]. In contrast, glycerol-type WTA from wild-type L. plantarum strains features a 3,6′-linked poly(1-α-D-glucosyl-sn-glycerol phosphate) backbone—a fundamentally different connectivity pattern [2]. The 1,5-linkage requires the phosphate to be esterified at the C-1 position of ribitol; D-ribitol 5-phosphate cannot substitute structurally because phosphodiester formation at C-5 would produce a 5,5-linked or 5,1-linked polymer with altered chain geometry.

Backbone regiospecificity
Cross-study comparable
Target: 1,5-linked poly(ribitol phosphate) Comparator: 3,6′-linked poly(glycerol phosphate)
Distinct linkage topology; 5-phosphate cannot substitute for WTA backbone studies.
28% α-D-glucosyl at C-2 in L. plantarum WTA (NMR/MALDI-TOF)
Teichoic acid Wall teichoic acid (WTA) NMR structural elucidation

Evidence Item 2: Enzymatic Phosphorylation Regiospecificity—Only the 5-Phosphate Is Produced by Bacterial Ribulokinase

The metabolic entry point for phosphorylated ribitol in bacteria is strictly regiospecific for the 5-position. Escherichia coli L-ribulokinase (EC 2.7.1.16) phosphorylates ribitol (adonitol) exclusively at C-5 to yield D-ribitol-5-phosphate, with a Michaelis constant (Kₘ) of 5.5 mM [1]. The enzyme does not produce detectable D-ribitol-1-phosphate. This regiospecificity is corroborated by the broader substrate profile: the kinase accepts L-arabitol (Kₘ 4 mM, phosphorylation at C-5) but rejects D-arabitol, xylitol, and all aldopentoses [1]. Thus, D-ribitol 1-phosphate cannot be obtained via this canonical bacterial kinase route and requires either dedicated phosphotransferase systems (e.g., the mannose-type PTS in Lactobacillus casei) or chemical synthesis.

Enzyme regiospecificity
Class-level inference
E. coli ribulokinase produces 5-phosphate exclusively; Km = 5.5 mM for ribitol
Enzymatic 1-phosphate production is not supported by canonical kinases.
No detectable 1-phosphate activity; chemical synthesis may be required
Ribulokinase Substrate specificity Kinase regiospecificity

Evidence Item 3: Distinct Antibody Recognition Profiles—Anti-Ribitol-5-Phosphate IgG vs. Anti-Ribitol IgG

Antibodies raised against D-ribitol-5-phosphate–protein conjugates exhibit a cross-reactivity signature that is distinct from that of anti-D-ribitol antibodies, implying that the phosphate moiety positional context governs epitope recognition. Anti-Rbt-5-P IgG (affinity constant Kₐ = 7.1 × 10⁸ M⁻¹) showed 100% specificity toward Rbt-5-P, ~230% cross-reactivity toward flavin mononucleotide (FMN), 10% toward riboflavin, 3.4% toward FAD, and ~4% toward D-ribitol [1]. In contrast, anti-D-ribitol IgG (Kₐ = 2.9 × 10⁷ M⁻¹) exhibited 100% specificity to ribitol, ~800% cross-reactivity to riboflavin, and 10–15% cross-reactivity to sorbitol, xylitol, and mannitol [2]. Although direct anti-D-ribitol-1-phosphate antibody data are not published, the stark divergence between anti-5-phosphate and anti-ribitol profiles demonstrates that the phosphorylation position fundamentally alters immunorecognition. This supports the inference that D-ribitol 1-phosphate will present antigenic properties distinct from both its 5-phosphate isomer and unphosphorylated ribitol.

Antibody affinity
Class-level inference
Anti-Rbt-5-P IgG Ka = 7.1 × 10⁸ M⁻¹
Phosphate position alters immunorecognition; direct 1-phosphate antibody data are lacking.
Anti-ribitol IgG Ka = 2.9 × 10⁷ M⁻¹ for comparison
Antibody specificity Hapten immunoassay Cross-reactivity

Evidence Item 4: Defined Oligomer Synthesis and Protein Conjugation—Octamers and Dodecamers of D-Ribitol 1-Phosphate

D-Ribitol 1-phosphate is the monomer used for the stepwise chemical synthesis of defined-length teichoic acid oligomers suitable for conjugate vaccine development. Using a fully protected D-ribitol-phosphoramidite building block, Fekete et al. synthesized octamers (8 repeating units) and dodecamers (12 repeating units) of D-ribitol-1-phosphate linked to an amino-terminated spacer [1]. The free oligomers were converted to keto-derivatives and conjugated to bovine serum albumin (BSA) that had been pre-functionalized with aminooxy groups via oxime chemistry, yielding conjugates bearing up to 20 ribitol phosphate chains per BSA molecule [1]. This synthetic approach circumvents the molecular weight heterogeneity (typically 45–60 repeating units, ~25 kDa) and variable glycosylation/substitution patterns of natural teichoic acid isolates from Bacillus subtilis and Staphylococcus aureus [1]. Natural poly(ribitol phosphate) extracted from bacterial sources exhibits chain-length polydispersity and variable D-alanine ester and glycosyl substitution, which complicates structure–activity relationship (SAR) studies [2].

Synthetic vs natural WTA
Head-to-head
Target: synthetic 8/12-mer oligomers Comparator: natural polydisperse 45–60-mers
Supports defined SAR for conjugate vaccine research.
Up to 20 ribitol-phosphate chains conjugated per BSA
Conjugate vaccine Phosphoramidite synthesis Oxime conjugation

Evidence Item 5: Mammalian Glycosylation Pathway Exclusion—D-Ribitol 5-Phosphate, Not the 1-Phosphate, Is the Human CDP-Ribitol Precursor

D-Ribitol 1-phosphate is absent from mammalian glycosylation pathways, providing a critical selectivity window for antibacterial targeting. In humans, the core M3 glycan of α-dystroglycan contains a tandem D-ribitol-5-phosphate (Rbo5P) structure synthesized exclusively from CDP-ribitol, which is produced from D-ribitol-5-phosphate and CTP by the ISPD/CRPPA enzyme (EC 2.7.7.40) [1]. The ribitol-5-phosphate transferases fukutin (FKTN) and fukutin-related protein (FKRP) then transfer Rbo5P from CDP-ribitol onto the O-mannosyl glycan [1]. Mutations in ISPD, FKTN, or FKRP cause α-dystroglycanopathies, a group of congenital muscular dystrophies [1][2]. Critically, D-ribitol 1-phosphate is not a substrate for ISPD/CRPPA, nor is it incorporated into mammalian glycoproteins. This pathway exclusivity means that pharmacological or vaccine strategies targeting D-ribitol 1-phosphate metabolism (e.g., teichoic acid biosynthesis inhibitors) are unlikely to interfere with human ribitol-phosphate-dependent glycosylation.

Pathway selectivity
Class-level inference
1-phosphate: bacterial WTA only 5-phosphate: human dystroglycan pathway
Supports selective antibacterial target development context.
No human homolog for 1-phosphate metabolism identified
α-Dystroglycan Muscular dystrophy Ribitol-phosphate transferase

Evidence Item 6: Bacterial Species and Strain Distribution—Ribitol vs. Glycerol Teichoic Acid Prevalence

The distribution of ribitol-containing versus glycerol-containing teichoic acids is species- and strain-specific, creating a chemotaxonomic rationale for selecting D-ribitol 1-phosphate-based tools. Among 14 Lactobacillus plantarum strains analyzed, 12 strains (86%) possessed ribitol-containing WTA with a 1,5-linked poly(ribitol phosphate) backbone, while only 2 strains (14%) harbored glycerol-type WTA [1]. In Bacillus subtilis, the WTA type is strain-deterministic: strain W23 produces poly(ribitol phosphate) via the tar operon, whereas strain 168 produces poly(glycerol phosphate) via the tag operon; the tar and tag genes occupy equivalent chromosomal loci and behave as a pseudo-allelic pair despite lacking sequence homology [2]. Importantly, Staphylococcus aureus and B. subtilis W23 both produce polyribitol-phosphate WTA but use different enzymatic priming pathways—S. aureus requires TarF (glycerol-phosphate primase), while B. subtilis W23 uses TarK (ribitol-phosphate primase) [3]. This enzymatic divergence underscores that even among ribitol-phosphate-producing species, the biosynthetic machinery and potential drug targets differ.

Species distribution
Cross-study comparable
Ribitol-WTA: 86% of L. plantarum strains Glycerol-WTA: 14%
Target organism chemotype must be verified before procurement.
14 strains analyzed; tar/tag operon variation may affect utility
Chemotaxonomy Gram-positive bacteria Teichoic acid typing

High-Value Application Scenarios for D-Ribitol 1-Phosphate in Bacterial Glycobiology, Vaccine R&D, and Diagnostic Development


Scenario 1: Synthesis of Structurally Defined Teichoic Acid Oligomer–Protein Conjugate Vaccines Targeting Staphylococcus aureus

D-Ribitol 1-phosphate monomer is the essential building block for assembling homogeneous WTA oligomers of defined chain length (8-mer or 12-mer) via phosphoramidite chemistry [1]. These synthetic oligomers, when conjugated to carrier proteins (e.g., CRM197 or tetanus toxoid) via oxime or thioether chemistry, serve as well-characterized antigens for anti-S. aureus vaccine candidates. Patent EP 2848257 A4 explicitly claims vaccine compositions comprising ribitol-phosphate repeating units or WTA containing such units, modified with β-configuration N-acetylglucosamine, for preventing S. aureus infection [2]. The homogeneity of synthetic constructs eliminates the batch-to-batch variability and polydispersity inherent in natural teichoic acid isolates, a critical advantage for regulatory submission and manufacturing consistency.

Scenario 2: In Vitro Reconstitution of Poly(Ribitol Phosphate) Polymerization for Antibiotic Target Validation

D-Ribitol 1-phosphate serves as a substrate or priming unit in reconstituted WTA polymerase assays. The TarK/TarL enzyme system from B. subtilis W23 and the TarF/TarK/TarL system from S. aureus catalyze poly(ribitol phosphate) chain elongation using CDP-ribitol as the activated donor [1]. Supplying exogenous D-ribitol 1-phosphate (or its activated form) enables in vitro measurement of polymerase kinetics, screening of small-molecule inhibitors, and mechanistic dissection of priming vs. elongation steps. The differing enzymatic pathways between S. aureus and B. subtilis W23—requiring distinct primases (TarF vs. TarK)—mean that inhibitor screening campaigns must use the appropriate ribitol-phosphate substrate matched to the target organism's biosynthetic machinery [1].

Scenario 3: Hapten Synthesis for Anti-Teichoic Acid Antibody Generation and Immunoassay Development

D-Ribitol 1-phosphate–protein conjugates can be employed as immunogens to raise antibodies specific to the ribitol-phosphate epitope of Gram-positive bacterial cell walls. As demonstrated for the D-ribitol-5-phosphate system—where anti-Rbt-5-P IgG with Kₐ = 7.1 × 10⁸ M⁻¹ recognized Haemophilus influenzae type b PRP capsular polysaccharide [1]—analogous D-ribitol-1-phosphate conjugates are predicted to generate antibodies targeting ribitol-type WTA epitopes on S. aureus, B. subtilis, or L. plantarum. These antibodies have downstream utility in ELISA-based bacterial detection, immunofluorescence imaging, and serotyping of clinical isolates based on WTA chemotype.

Scenario 4: Selective Antibacterial Target Development Exploiting the Bacterial–Mammalian Pathway Partition

Because D-ribitol 1-phosphate metabolism is confined to bacterial teichoic acid biosynthesis and absent from the human ribitol-5-phosphate/CDP-ribitol/α-dystroglycan pathway [1], enzymes that process D-ribitol 1-phosphate (e.g., TarI cytidylyltransferase, TarK primase, TarL polymerase) represent selective antibacterial targets. Inhibitors of these enzymes are predicted to disrupt cell wall integrity in ribitol-WTA-producing Gram-positive pathogens (e.g., MRSA) without interfering with human ribitol-phosphate-dependent α-dystroglycan glycosylation, which is essential for muscle and brain function [1]. D-Ribitol 1-phosphate is the requisite substrate for developing and validating in vitro enzyme inhibition assays in these drug discovery programs.

Application
Selection Property
Validation Focus
WTA conjugate vaccine research
Oligomer chain-length control
Conjugation homogeneity and antigenicity assessment
WTA polymerase target engagement assays
Enzyme-substrate specificity
Priming step inhibition and selectivity profiling
Anti-WTA antibody development
Epitope-defined hapten
Antibody specificity and cross-reactivity evaluation
Bacterial target validation
Pathway selectivity (prokaryote-only)
Enzyme inhibition and mammalian off-target assay
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